molecular formula C17H19N5OS2 B15280317 N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B15280317
M. Wt: 373.5 g/mol
InChI Key: GVKRCIQDXTXMAU-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a cyclopropyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.

    Introduction of the o-Tolylamino Group: This step involves the substitution of an amino group with an o-tolyl group.

    Attachment of the Cyano-Cyclopropyl Group: The cyano group and the cyclopropyl group are introduced through a series of reactions involving nitriles and cyclopropyl derivatives.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group or the thiadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Possible applications in materials science or as a precursor for functional materials.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyano-1-cyclopropylethyl)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • N-(1-Cyano-1-cyclopropylethyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Uniqueness

The uniqueness of N-(1-Cyano-1-cyclopropylethyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H19N5OS2

Molecular Weight

373.5 g/mol

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H19N5OS2/c1-11-5-3-4-6-13(11)19-15-21-22-16(25-15)24-9-14(23)20-17(2,10-18)12-7-8-12/h3-6,12H,7-9H2,1-2H3,(H,19,21)(H,20,23)

InChI Key

GVKRCIQDXTXMAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C3CC3

Origin of Product

United States

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